Cas no 62486-05-9 (Phosphorane, 1,4-butanediylidenebis[triphenyl-)

Phosphorane, 1,4-butanediylidenebis[triphenyl- structure
62486-05-9 structure
Product Name:Phosphorane, 1,4-butanediylidenebis[triphenyl-
CAS No:62486-05-9
Molecular Formula:C40H36P2
Molecular Weight:578.66144
CID:443127
PubChem ID:12326983

Phosphorane, 1,4-butanediylidenebis[triphenyl- Properties

Names and Identifiers

    • triphenyl-[4-(triphenyl-λ<sup>5</sup>-phosphanylidene)butylidene]-λ<sup>5</sup>-phosphane
    • DTXSID30489763
    • (Butane-1,4-diylidene)bis(triphenyl-lambda~5~-phosphane)
    • 62486-05-9
    • InChIKey: UGIGQUGKTWCJSY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-34H,19-20H2
    • SMILES: C1=CC=C(C=C1)P(=CCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Computed Properties

  • Exact Mass: 578.22948
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 578.22922514g/mol
  • Heavy Atom Count: 42
  • Complexity: 700
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Phosphorane, 1,4-butanediylidenebis[triphenyl- Related Literature

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